![molecular formula C11H22N2O2 B6598716 tert-butyl N-{[(1S,2R)-2-aminocyclopentyl]methyl}carbamate CAS No. 1821752-76-4](/img/structure/B6598716.png)
tert-butyl N-{[(1S,2R)-2-aminocyclopentyl]methyl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-{[(1S,2R)-2-aminocyclopentyl]methyl}carbamate (tBCMC) is an organic compound that is used in a variety of scientific research applications. It is a versatile compound that can be used in a variety of experiments, including biochemical and physiological research. This article will provide an overview of tBCMC, its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions.
Applications De Recherche Scientifique
TBCMC has a variety of scientific research applications. It can be used in biochemical and physiological experiments, including those involving enzymes, proteins, and other biological molecules. It can also be used to study the effects of drugs on cells and tissues. Additionally, tert-butyl N-{[(1S,2R)-2-aminocyclopentyl]methyl}carbamate has been used in the synthesis of a variety of organic molecules, such as peptides and oligonucleotides.
Mécanisme D'action
TBCMC is an organic compound that acts as an agonist of the G protein-coupled receptor, which is involved in the regulation of many physiological processes. When tert-butyl N-{[(1S,2R)-2-aminocyclopentyl]methyl}carbamate binds to the receptor, it triggers a series of reactions that can lead to changes in cell function. For example, this compound can activate enzymes, which can lead to changes in gene expression and cell signaling pathways.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been shown to be an effective agonist of the G protein-coupled receptor, which can lead to changes in cell function. Additionally, this compound has been studied for its ability to modulate the activity of enzymes and proteins, which can lead to changes in gene expression and cell signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
TBCMC has a number of advantages for laboratory experiments. It is a relatively simple compound to synthesize and is widely available. Additionally, it is relatively stable and can be used in a variety of experiments. However, tert-butyl N-{[(1S,2R)-2-aminocyclopentyl]methyl}carbamate has some limitations. It can be toxic in high concentrations, and it is not suitable for long-term storage.
Orientations Futures
There are a number of potential future directions for tert-butyl N-{[(1S,2R)-2-aminocyclopentyl]methyl}carbamate research. For example, further studies could be conducted to investigate the potential therapeutic uses of this compound. Additionally, further research could be conducted to investigate the biochemical and physiological effects of this compound on a variety of cell types and tissues. Additionally, further studies could be conducted to investigate the potential for this compound to be used as a drug delivery system. Finally, further research could be conducted to investigate the potential for this compound to be used in the synthesis of a variety of organic molecules.
Méthodes De Synthèse
TBCMC can be synthesized from the reaction of tert-butyl bromide, 2-aminocyclopentane, and methyl carbamate. The reaction is carried out in a solvent, such as dichloromethane, at room temperature. The reaction is complete when the product is isolated and purified. The synthesis of tert-butyl N-{[(1S,2R)-2-aminocyclopentyl]methyl}carbamate is relatively simple and can be accomplished in a laboratory setting.
Propriétés
IUPAC Name |
tert-butyl N-[[(1S,2R)-2-aminocyclopentyl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-8-5-4-6-9(8)12/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBJUDHXQLLKID-DTWKUNHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCC1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1CCC[C@H]1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B6598638.png)

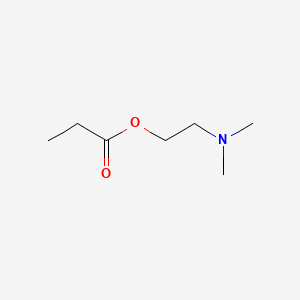
![methyl 2,3-dibromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B6598675.png)
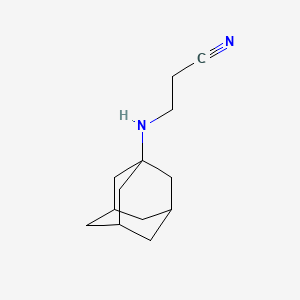
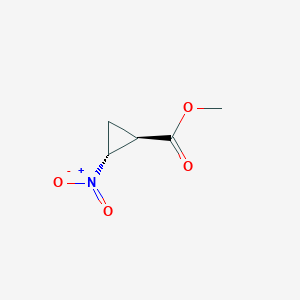

![1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene](/img/structure/B6598708.png)
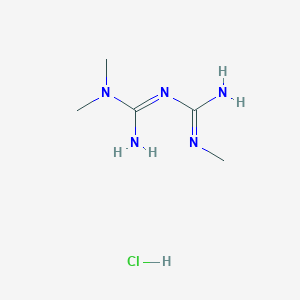

![methyl 2-{[(benzyloxy)carbonyl]amino}-3-[(4-methylbenzenesulfonyl)oxy]propanoate](/img/structure/B6598731.png)
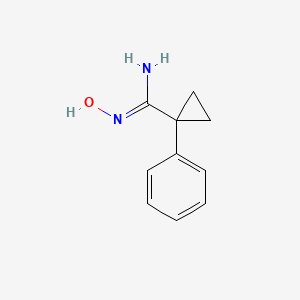
![tert-butyl N-[(1s,4s)-4-sulfanylcyclohexyl]carbamate, cis](/img/structure/B6598740.png)